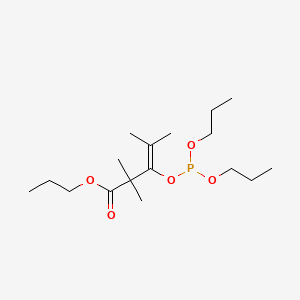
Propyl 3-((dipropoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 3-((dipropoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate is an organophosphorus compound with a complex structure that includes both ester and phosphine oxide functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3-((dipropoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2,2,4-trimethyl-3-pentenoic acid, which is then esterified with propanol to form propyl 2,2,4-trimethyl-3-pentenoate.
Phosphorylation: The ester is then reacted with dipropoxyphosphine oxide under controlled conditions to introduce the phosphine oxide group. This step often requires the use of a catalyst and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine oxide group, leading to the formation of phosphonic acids.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The ester and phosphine oxide groups can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Phosphonic acids and their derivatives.
Reduction: Alcohols and reduced phosphine oxides.
Substitution: Various substituted esters and phosphine oxides depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, Propyl 3-((dipropoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate is used as a reagent for introducing phosphine oxide groups into molecules. It serves as a precursor for the synthesis of more complex organophosphorus compounds.
Biology
The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein modification. Its phosphine oxide group can form strong bonds with metal ions, making it useful in metalloprotein studies.
Medicine
Research is ongoing into the potential use of this compound in drug development, particularly as a scaffold for designing inhibitors of enzymes that play a role in diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other materials that require the incorporation of phosphorus-containing groups.
作用机制
The mechanism by which Propyl 3-((dipropoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate exerts its effects involves the interaction of its phosphine oxide group with various molecular targets. This group can coordinate with metal ions, influencing catalytic processes and enzyme activities. The ester group can undergo hydrolysis, releasing the active phosphine oxide moiety, which then interacts with its target.
相似化合物的比较
Similar Compounds
- Propyl 3-(diphenylphosphino)oxy-2,2,4-trimethyl-3-pentenoate
- Propyl 3-(diethoxyphosphino)oxy-2,2,4-trimethyl-3-pentenoate
- Propyl 3-(dimethoxyphosphino)oxy-2,2,4-trimethyl-3-pentenoate
Uniqueness
Propyl 3-((dipropoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate is unique due to its specific combination of ester and dipropoxyphosphine oxide groups. This combination allows for a diverse range of chemical reactions and applications that are not possible with similar compounds. Its ability to undergo both oxidation and reduction reactions, as well as its potential for nucleophilic substitution, makes it a versatile reagent in both research and industrial applications.
属性
CAS 编号 |
32674-66-1 |
|---|---|
分子式 |
C17H33O5P |
分子量 |
348.4 g/mol |
IUPAC 名称 |
propyl 3-dipropoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate |
InChI |
InChI=1S/C17H33O5P/c1-8-11-19-16(18)17(6,7)15(14(4)5)22-23(20-12-9-2)21-13-10-3/h8-13H2,1-7H3 |
InChI 键 |
MBMLVHGZAPNDPD-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)C(C)(C)C(=C(C)C)OP(OCCC)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12791230.png)
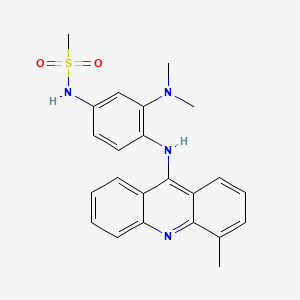



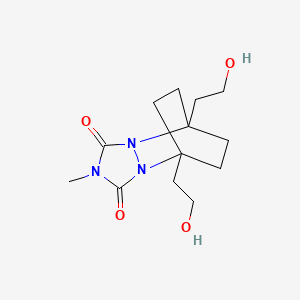
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
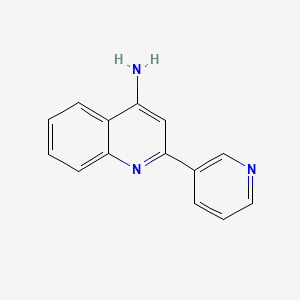
![18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one](/img/structure/B12791287.png)
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)
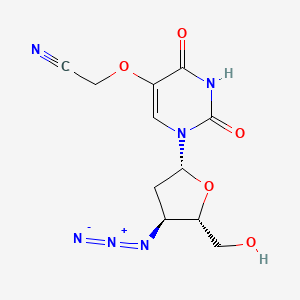
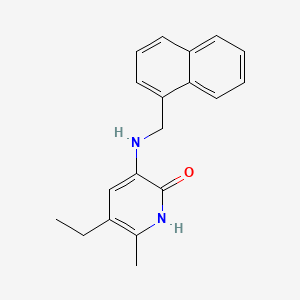
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791299.png)
